molecular formula C14H18 B12536151 (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene CAS No. 821777-96-2

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene

Cat. No.: B12536151
CAS No.: 821777-96-2
M. Wt: 186.29 g/mol
InChI Key: CKJKQWJNRILPEE-GFCCVEGCSA-N
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Description

“(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene” is a bicyclic monoterpene derivative featuring a partially hydrogenated azulene core. Azulene, a non-benzenoid aromatic system, consists of a fused cycloheptatrienyl and cyclopentadienyl ring. The (5R)-stereochemistry and substituents—a methyl group at position 8 and a prop-1-en-2-yl (isopropenyl) group at position 5—introduce steric and electronic effects critical to its physicochemical behavior.

Properties

CAS No.

821777-96-2

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(5R)-8-methyl-5-prop-1-en-2-yl-1,5,6,7-tetrahydroazulene

InChI

InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-5,9,12H,1,6-8H2,2-3H3/t12-/m1/s1

InChI Key

CKJKQWJNRILPEE-GFCCVEGCSA-N

Isomeric SMILES

CC1=C2CC=CC2=C[C@@H](CC1)C(=C)C

Canonical SMILES

CC1=C2CC=CC2=CC(CC1)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, such as a substituted cycloheptadiene, followed by functional group modifications to introduce the methyl and prop-1-en-2-yl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve high temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the fragrance industry due to its pleasant aroma and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to monoterpenes like R-carvone (5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone, which shares the prop-1-en-2-yl substituent and (5R)-configuration . Key differences include:

  • Core Ring System: The tetrahydroazulene scaffold vs. carvone’s cyclohexenone. The azulene-derived system introduces a larger, bicyclic framework with partial hydrogenation, which may influence rigidity and intermolecular interactions.
  • Functional Groups : Carvone’s ketone group enhances polarity and hydrogen-bonding capacity, whereas the tetrahydroazulene lacks such groups, likely reducing solubility in polar solvents.

Stereochemical and Physicochemical Implications

  • Stereoselectivity : Both compounds exhibit stereoselective effects. For example, R-carvone’s configuration influences its biological activity (e.g., mint flavor vs. S-carvone’s caraway aroma) . The (5R)-configuration in the tetrahydroazulene may similarly dictate interactions with biological targets, though specific studies are lacking.
  • Membrane Interactions: highlights that monoterpenes like menthol and carvone modulate membrane microviscosity and curvature due to their hydrophobicity and stereochemistry. The tetrahydroazulene’s bicyclic structure may enhance lipid bilayer penetration compared to monocyclic analogs .

Table 1: Comparative Analysis of Key Features

Feature (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene R-Carvone α-Pinene
Core Structure Bicyclic (tetrahydroazulene) Monocyclic (cyclohexenone) Bicyclic (pinane)
Key Functional Groups Alkene (prop-1-en-2-yl), methyl Ketone, prop-1-en-2-yl, methyl Alkene, methyl
Stereochemical Centers (5R) configuration (5R) configuration (1R,5R) configuration
Aromaticity Partially hydrogenated (non-aromatic) Non-aromatic Non-aromatic
Potential Biological Role Hypothesized membrane interaction Flavorant, antimicrobial agent Plant defense compound

Biological Activity

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene is a sesquiterpene compound known for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure

The structural formula of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene can be represented as follows:

C15H22 Molecular Weight 218 34 g mol \text{C}_{15}\text{H}_{22}\quad \text{ Molecular Weight 218 34 g mol }

1. Anti-inflammatory Activity

Research indicates that (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene exhibits significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

Study Method Findings
Cell-based assaysInhibition of TNF-alpha production by 50% at 10 µM concentration.
Animal modelsReduced paw edema in carrageenan-induced inflammation models.

2. Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been reported to induce apoptosis in A-549 lung cancer cells.

Cell Line IC50 (µM) Mechanism
A-54912.5Induction of apoptosis via ROS generation and mitochondrial dysfunction.
SW-62015.0Cell cycle arrest at the G2/M phase.

3. Antimicrobial Activity

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene has shown promising antimicrobial activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

Study on Anti-inflammatory Effects

In a recent study published in MDPI, the compound was tested for its ability to inhibit inflammation in a murine model. Results showed a significant reduction in inflammatory markers and histological improvements in treated groups compared to controls .

Anticancer Mechanism Exploration

A study explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that it activates caspase pathways leading to apoptosis and inhibits cell migration and invasion through downregulation of matrix metalloproteinases (MMPs) .

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